

Application Notes and Protocols for U-73122

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Compound of Interest

Compound Name: U-73122

Cat. No.: B1663579

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **U-73122** is a widely used aminosteroid compound primarily known as a potent inhibitor of phospholipase C (PLC).[1][2] It is a valuable pharmacological tool for investigating signal transduction pathways that involve G-protein-mediated PLC activation.[1][3] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] By inhibiting this step, **U-73122** effectively blocks the subsequent IP3-mediated release of intracellular calcium (Ca²⁺) and DAG-mediated activation of protein kinase C (PKC).[1][3]

These application notes provide detailed protocols for the proper dissolution, storage, and experimental use of **U-73122**. Critical considerations regarding its stability and potential off-target effects are also discussed to ensure accurate experimental design and interpretation.

Chemical and Physical Properties

Property	Value
Molecular Formula	C ₂₉ H ₄₀ N ₂ O ₃ [3]
Molecular Weight	464.7 g/mol [3]
CAS Number	112648-68-7[3]
Appearance	Off-white or crystalline solid[4][5]
Purity	≥95-99%[4][5]

Solubility and Stock Solution Preparation

The solubility of **U-73122** is highly dependent on the solvent and its purity. The presence of moisture can significantly reduce its solubility, particularly in DMSO.^[1] Therefore, the use of fresh, anhydrous solvents is strongly recommended.

Table 1: Solubility of **U-73122** in Common Solvents

Solvent	Concentration	Notes
DMSO	Up to 93 mg/mL (200.15 mM) ^[1]	Solubility is significantly reduced by moisture. ^[1] Other sources report 0.5-2.6 mg/mL. ^{[3][4][5]}
Chloroform	3-10 mg/mL ^[3]	-
Methylene Chloride	Soluble ^[4]	Concentration not specified.
Dimethyl Formamide	~3.3 mg/mL ^[5]	-
Ethanol	Up to 5 mg/mL (with heating) ^[3]	Solubility is limited at room temperature (~0.5-1 mg/mL). ^{[4][5]} May require 24 hours to fully dissolve. ^[5]
Water	Insoluble ^[3]	Sparingly soluble in aqueous buffers. ^[5]

Protocol 1: Preparation of High-Concentration Stock Solution

- For maximum solubility, use fresh, anhydrous DMSO.
- Weigh the required amount of **U-73122** powder in a suitable tube.
- Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

- Vortex thoroughly until the solid is completely dissolved. Gentle heating can aid dissolution.
[3]
- Critical Note: Solutions in DMSO and ethanol are reported to be unstable. It is best to prepare them immediately before use.[4] If storage is necessary, follow the guidelines in Table 2.

Protocol 2: Preparation for Aqueous Biological Systems

U-73122 is not soluble in aqueous media.[3][5] Therefore, stock solutions in organic solvents must be diluted into the final aqueous buffer or cell culture medium immediately before the experiment.

- Prepare a concentrated stock solution in anhydrous DMSO or ethanol as described in Protocol 1.
- Perform serial dilutions of the stock solution into your aqueous experimental buffer (e.g., PBS, cell culture medium).
- Ensure the final concentration of the organic solvent is minimal, as it may have physiological effects.[5] Typically, the final solvent concentration should be kept below 0.5%.

Storage and Stability

Proper storage is critical to maintain the activity of **U-73122**. The stability of the compound differs between its solid form and when in solution.

Table 2: Recommended Storage and Stability Conditions

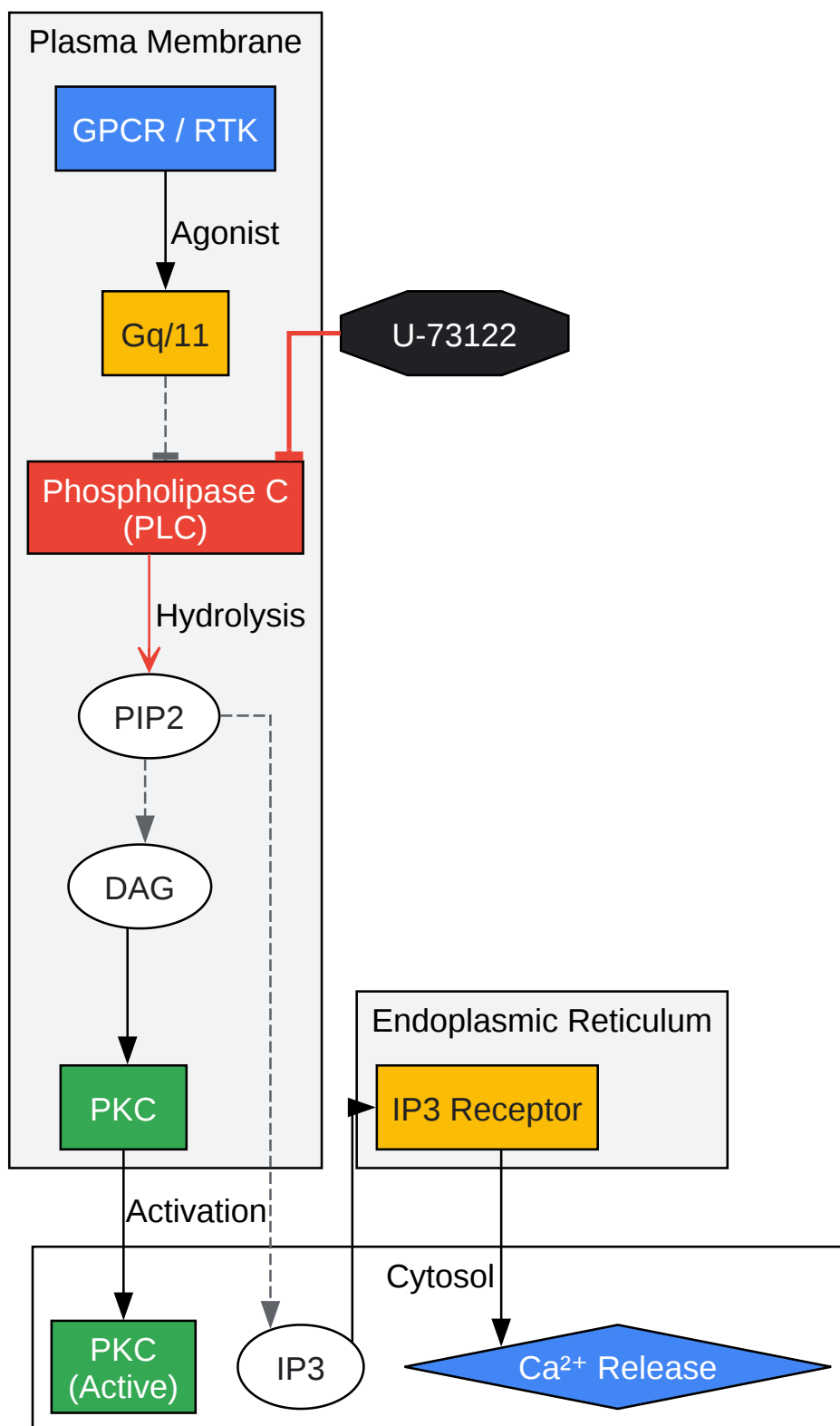
Form	Temperature	Duration	Notes
Solid (Powder)	Room Temperature	≥ 4 years[5]	Some suppliers recommend -20°C for long-term storage (3 years).[1]
Stock Solution	-20°C	1-2 months[1][4]	Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1][4]
Stock Solution	-80°C	Up to 1 year[1]	Provides longer-term stability for solutions.
Aqueous Solution	On Ice (2-8°C)	Use within 12 hours[5]	Fresh preparations are strongly recommended for each experiment.[5]

Stability Alert:

- **Color Change:** Discard any solutions that have turned pink, as this indicates degradation and loss of inhibitory activity.[4]
- **Reactivity in Media:** **U-73122** contains a reactive maleimide group that can conjugate with nucleophiles like glutamine and proteins (e.g., albumin) in cell culture medium.[6] This can significantly reduce its effective concentration, with a reported half-life as short as 18-30 minutes in complete medium.[6] This reactivity should be considered when designing experiments, especially those with long incubation times.

Mechanism of Action & Signaling Pathway

U-73122 is classically defined by its inhibition of phospholipase C (PLC). Upon activation by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PLC cleaves PIP₂ into IP₃ and DAG. IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺. DAG remains in the membrane to activate protein kinase C (PKC). **U-73122** blocks the generation of both IP₃ and DAG.[1][3]



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Caption: Canonical PLC signaling pathway inhibited by **U-73122**.

Important Experimental Considerations & Off-Target Effects

While widely used as a PLC inhibitor, researchers must be aware that **U-73122** has several documented off-target and PLC-independent effects. These can confound data interpretation if not properly controlled for.

- **Direct Ca²⁺ Release:** **U-73122** can itself cause the release of Ca²⁺ from intracellular stores, independent of PLC inhibition.[\[7\]](#)[\[8\]](#)
- **Ion Channel Modulation:** It has been shown to directly activate TRPM4 and inhibit TRPM3 channels.[\[9\]](#)
- **Sarcoplasmic Reticulum Ca²⁺ Pump Inhibition:** In smooth muscle cells, **U-73122** was found to inhibit the SR Ca²⁺ pump, which could deplete stores and indirectly reduce Ca²⁺ release.[\[10\]](#)
- **PLC Activation:** Paradoxically, in certain cell-free assays, **U-73122** has been observed to activate specific PLC isozymes.[\[11\]](#)

To account for these effects, it is highly recommended to use the structurally related but inactive analog, U-73343, as a negative control in experiments.[\[10\]](#)

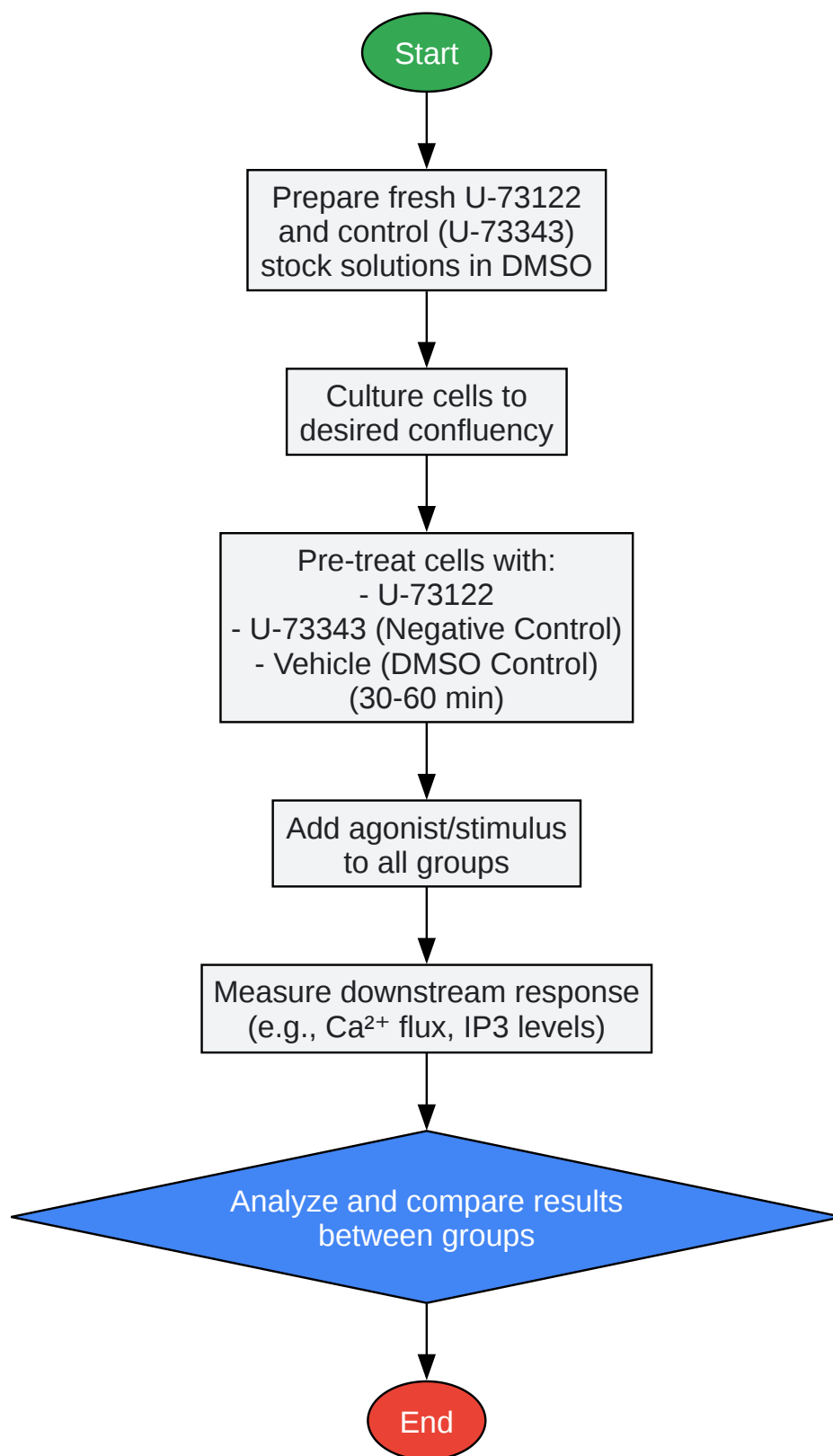
Experimental Protocols

Protocol 3: General Protocol for Inhibiting PLC in Cell Culture

This protocol provides a general workflow for using **U-73122** to determine if a cellular response is PLC-dependent.

- **Cell Preparation:** Plate and culture cells to the desired confluency according to standard protocols for your cell line.
- **Prepare Reagents:**

- Prepare a fresh stock solution of **U-73122** (and U-73343 as a negative control) in anhydrous DMSO.
- Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 μM).^[1] Also prepare a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium with U-73343).
- Pre-incubation:
 - Remove the existing medium from the cells and replace it with the medium containing **U-73122**, U-73343, or the vehicle control.
 - Pre-incubate the cells for 30-60 minutes at 37°C.^{[2][12]} The optimal time may need to be determined empirically.
- Stimulation: Add the agonist or stimulus of interest directly to the wells and incubate for the desired period.
- Assay: Measure the downstream endpoint. This could include:
 - Intracellular calcium imaging using fluorescent indicators (e.g., Fura-2).
 - Quantification of IP3 or DAG levels.
 - Western blot analysis of downstream protein phosphorylation.
 - Gene expression analysis.



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Caption: General experimental workflow for using **U-73122**.

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